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Introduction

Invertase (B-fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of
sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This process is
fundamental in various biological systems and has significant applications in the food and
biotechnology industries. The activity of invertase can be quantified by measuring the amount
of reducing sugars produced over time. A widely used, simple, and reliable method for this
determination is the dinitrosalicylic acid (DNS) colorimetric method.[2][3]

This application note provides a detailed protocol for the spectrophotometric determination of
invertase activity using the DNS method. The principle of this assay is based on the reaction of
3,5-dinitrosalicylic acid (DNS) with the reducing sugars (glucose and fructose) generated from
the enzymatic hydrolysis of sucrose.[4] In an alkaline solution and upon heating, the yellow-
colored DNS is reduced to the orange-red 3-amino-5-nitrosalicylic acid.[5][6] The intensity of
the resulting color is directly proportional to the concentration of reducing sugars and can be
measured spectrophotometrically at 540 nm.[7][8]

Principle of the Assay

The determination of invertase activity involves a two-step process:

o Enzymatic Reaction: Invertase catalyzes the hydrolysis of sucrose into glucose and fructose.
Sucrose + H20 --(Invertase)--> Glucose + Fructose[9]
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o Colorimetric Reaction: The newly formed reducing sugars (glucose and fructose) react with

3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat. The DNS is reduced to 3-

amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown. The

absorbance of the final solution is measured at 540 nm.[4][10]

The overall workflow can be visualized as follows:

Caption: Overall workflow for the spectrophotometric determination of invertase activity.

Experimental Protocols
Materials and Reagents

Table 1: Reagents and Chemicals

Reagent Supplier Catalog No.
Invertase from Saccharomyces ) )

o Sigma-Aldrich 14504
cerevisiae
Sucrose Sigma-Aldrich S7903
D-(+)-Glucose Sigma-Aldrich G8270
3,5-Dinitrosalicylic acid (DNS) Sigma-Aldrich D0550
Sodium Hydroxide (NaOH) Fisher Scientific S318
Sodium Potassium Tartrate ) )

Sigma-Aldrich S2377

Tetrahydrate
Sodium Acetate Sigma-Aldrich S8625
Acetic Acid, Glacial Fisher Scientific A38

Preparation of Solutions

Table 2: Solution Preparation
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Solution

Preparation Instructions

Storage

0.1 M Acetate Buffer (pH 4.7)

Prepare a 0.1 M solution of
sodium acetate (8.2 g/L) and a
0.1 M solution of acetic acid
(5.7 mL/L). Mix the two
solutions and adjust the pH to

4.7 using a pH meter.

4°C

1% (w/v) Sucrose Solution
(Substrate)

Dissolve 1 g of sucrose in 100
mL of 0.1 M acetate buffer (pH
4.7). Prepare fresh daily.

Room Temperature

Invertase Solution

Prepare a stock solution of
invertase (e.g., 1 mg/mL) in
cold 0.1 M acetate buffer (pH
4.7). Dilute the stock solution
to the desired working
concentration (e.g., 0.1-1.0
units/mL) immediately before

use.

4°C (Stock)

DNS Reagent

1. Dissolve 1.0 g of 3,5-
dinitrosalicylic acid in 20 mL of
2 M NaOH. 2. In a separate
beaker, dissolve 30 g of
sodium potassium tartrate in
50 mL of distilled water. 3.
Slowly mix the two solutions
and bring the final volume to
100 mL with distilled water.[11]

Store in a dark bottle.

Room Temperature

Glucose Standard Stock
Solution (1 mg/mL)

Dissolve 100 mg of D-(+)-
glucose in 100 mL of distilled

water.

4°C

Experimental Procedure
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The experimental procedure involves three main parts: preparation of a glucose standard
curve, the enzymatic reaction, and the colorimetric determination of reducing sugars.

Part A: Glucose Standard Curve Part B: Enzymatic Reaction
Grepare a series of glucose standards (0-1.0 mg/mLD [Pipette 0.5 mL of 1% sucrose solution into test tubes]
' ;
Add 1 mL of each standard to a test tube E’re-incubate at reaction temperature (e.g., 37°C) for 5 miD
: ;
Add 1 mL of DNS reagent to each tube Gdd 0.5 mL of invertase solution to start the reactiorD
;
Boil for 5-10 minutes Encubate for a defined time (e.g., 10 minutesD

[Cool to room temperature) [Stop the reaction by adding 1 mL of DNS reagenD

Proceed to Color Development

Part C: Colorime$ic Determination

Gdd 8 mL of distilled wateD Goil the mixture for 5-10 minutes)

@easure absorbance at 540 nnD Cool to room temperature
Glot Absorbance vs. Glucose Concentratior) Add 8 mL of distilled water

Glleasure absorbance at 540 nnD
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Click to download full resolution via product page
Caption: Experimental workflow for the invertase activity assay.
Part A: Glucose Standard Curve

» Prepare a series of glucose standards with concentrations ranging from 0 to 1.0 mg/mL by
diluting the 1 mg/mL glucose standard stock solution with distilled water.

o Pipette 1.0 mL of each standard into a separate, labeled test tube.
e Add 1.0 mL of DNS reagent to each tube and mix well.[7]
 Incubate the tubes in a boiling water bath for 5-10 minutes.[12][13]
e Cool the tubes to room temperature.

o Add 8.0 mL of distilled water to each tube and mix thoroughly.

o Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the O
mg/mL glucose standard as the blank.

e Plot a standard curve of absorbance at 540 nm versus glucose concentration (mg/mL).

Table 3: Example Glucose Standard Curve Preparation

Volume of 1 mg/mL Lo Final Glucose
Volume of Distilled ]
Tube No. Glucose Stock Concentration
Water (mL)
(mL) (mg/mL)
1 (Blank) 0.0 1.0 0.0
2 0.2 0.8 0.2
3 0.4 0.6 0.4
4 0.6 04 0.6
5 0.8 0.2 0.8
6 1.0 0.0 1.0
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Part B: Enzymatic Reaction

Pipette 0.5 mL of the 1% (w/v) sucrose solution into a series of test tubes.
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

To initiate the reaction, add 0.5 mL of the appropriately diluted invertase solution to each
tube and start a timer.

Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen
temperature.

Stop the reaction by adding 1.0 mL of DNS reagent to each tube. This also initiates the color
development step.

Controls:

Enzyme Blank: Add 1.0 mL of DNS reagent to 0.5 mL of the sucrose solution before adding
0.5 mL of the invertase solution. This accounts for any reducing sugars initially present in the
enzyme preparation or substrate.

Substrate Blank: Incubate 0.5 mL of the sucrose solution with 0.5 mL of the acetate buffer
(without enzyme). This control checks for non-enzymatic hydrolysis of sucrose.

Part C: Colorimetric Determination

After adding the DNS reagent, incubate all tubes (including standards and controls) in a
boiling water bath for 5-10 minutes.

Cool the tubes to room temperature.
Add 8.0 mL of distilled water to each tube and mix well.

Measure the absorbance of the solutions at 540 nm against the reagent blank (Tube 1 from
the standard curve preparation).

Data Analysis and Calculations
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o Determine the amount of reducing sugar produced:

o Subtract the absorbance of the enzyme blank from the absorbance of the test samples to
get the corrected absorbance.

o Using the glucose standard curve, determine the concentration of reducing sugars (in
mg/mL) corresponding to the corrected absorbance.

» Calculate Invertase Activity: One unit of invertase activity is typically defined as the amount
of enzyme that hydrolyzes 1 pmole of sucrose per minute under the specified assay
conditions.

o Amount of reducing sugar (png) produced: Amount (ug) = Concentration from standard
curve (mg/mL) x 1000 (ng/mg) x Total volume of assay before DNS addition (mL)

o Moles of reducing sugar produced: Moles (umol) = Amount (ug) / Molecular weight of
glucose (180.16 g/mol)

o Invertase Activity (U/mL): Activity (U/mL) = (Moles of reducing sugar (umol)) / (Incubation
time (min) x Volume of enzyme solution used (mL))

Table 4: Summary of Key Experimental Parameters

Parameter Value

Wavelength for Absorbance Measurement 540 nm[8]

Reaction pH 4.7[14]

Reaction Temperature 37°C (or as required)[9]

Substrate Concentration 1% (w/v) Sucrose

Incubation Time (Enzymatic Reaction) 10 minutes (can be optimized)

Incubation Time (DNS Reaction) 5-10 minutes in boiling water
Troubleshooting
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» High Blank Absorbance: This could be due to contamination of reagents with reducing
sugars or improper preparation of the DNS reagent.

e Low Sensitivity: Increase the enzyme concentration or the incubation time. Ensure the pH
and temperature are optimal for the enzyme.

e Non-linear Standard Curve: Ensure accurate dilutions of the glucose standards. Check the
spectrophotometer settings.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the
conditions for their specific experimental setup and enzyme source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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invertase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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